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CAS No.: 1123837-84-2

Cat. No.: S543264

The table below summarizes the recommended Phase 2 dose and key outcomes from major clinical trials of

sitravatinib:
. Key Efficac Common

Trial ) o Recommended y y

. Patient Combination . . Outcomes TRAES (Any
Identifier . Sitravatinib .

Population  Therapy (Investigator- Gradel/Grade
& Phase Dose
Assessed) 3-4)

| MRTX-500 (Phase 2) [1] | Advanced non-squamous NSCLC (CPI-experienced & CPI-naive) | Nivolumab |
120 mg daily | CPI-experienced (NPCB): ORR 11.4%, mPFS 3.7 mo [1] CPI-experienced (PCB): ORR
16.9%, mPFS 5.6 mo [1] CPI-naive: ORR 25.0%, mPFS 7.1 mo [1] | 93.6% / 58.3% (Any grade / Grade 3-
4); Diarrhea, fatigue, hypertension, nausea [1] | | NCT02219711 (Phase 1/1b) [2] | Advanced Solid Tumors |
Monotherapy | 120 mg daily | ORR 11.8% (Phase 1b); ORR 4.2% in NSCLC with prior CPI experience [2] |
90.2% / 53.4% (Any grade / Grade >3); Diarrhea, fatigue, hypertension, nausea [2] | | NCT04518046 (Phase
1) [3] | Treatment-naive Advanced Clear Cell RCC | Nivolumab + Ipilimumab | Up to 100 mg daily (with
adjusted Ipilimumab backbone) | ORR 45.5%; DCR 86.4%; mPFS 14.5 months [3] | Frequent immune-

related AEs; required Ipilimumab dose reduction for tolerability [3] |

Detailed Experimental Protocol for Phase 2 Trials
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For researchers designing a Phase 2 trial of sitravatinib in combination with nivolumab for non-small cell

lung cancer (NSCLC), the following protocol can serve as a template, based on the MRTX-500 trial [1].

Study Design and Treatment Regimen

¢ Design: Open-label, parallel cohort, Phase 2 study.
¢ Intervention:
o Sitravatinib: 120 mg, administered orally once daily continuously in 28-day cycles [1].
o Nivolumab: 240 mg intravenously every 2 weeks or 480 mg intravenously every 4 weeks, per
its package insert [1].
e Treatment Duration: Continue until objective disease progression, unacceptable toxicity, patient
withdrawal, or death.

Patient Population and Key Criteria

¢ Inclusion Criteria:
o Patients (=18 years) with histologically confirmed advanced or metastatic non-squamous
NSCLC.
o Measurable disease per RECIST v1.1.
o Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-2.
o Cohort-Specific Prior Therapy:
= CPI-Experienced Cohort: Progression on or after a PD-1/PD-L1 inhibitor.
Subcategorized by prior clinical benefit (PCB or NPCB) [1].
= CPI-Naive Cohort: Progression on or after platinum-based doublet chemotherapy [1].
¢ Exclusion Criteria:
o Uncontrolled brain metastases.
o Tumors with activating mutations in EGFR, ALK, ROS1, or other well-characterized drivers
(e.g., RET, BRAF) [1].
o Active autoimmune disease or conditions requiring systemic immunosuppression.
o Unacceptable toxicity from prior CPI therapy.

Study Assessments and Endpoints

¢ Primary Endpoint: Objective Response Rate (ORR) defined as the proportion of patients with a
confirmed complete response (CR) or partial response (PR) as assessed by the investigator per
RECIST v1.1 [1].
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e Secondary Endpoints:
o Safety: Incidence and severity of treatment-related adverse events (TRAES), graded by NCI
CTCAE.
o Other Efficacy Measures:
= Duration of Response (DOR)
= Clinical Benefit Rate (CBR)
= Progression-Free Survival (PFS)
= Qverall Survival (OS)
¢ Biomarker Analysis (Exploratory): Assessment of tumor tissue and blood samples for correlative
studies on the tumor microenvironment, including:
o Tumor PD-L1 expression.
o Circulating immune cell populations and cytokines [1].
o Gene expression signatures.

Safety and Tolerability Management

Clinical trials show that sitravatinib has a manageable safety profile. Key considerations for monitoring and

management include:

e Common TRAESs: Proactively manage diarrhea, fatigue, hypertension, and nausea. Most are low-
grade but can impact quality of life and adherence [1] [2].

e Serious TRAEs: Grade 3 or 4 TRAEs occurred in over half of patients. Implement protocols for dose
interruption or reduction; 14.1% of patients discontinued treatment due to TRAEs [1].

e Combination-Specific Toxicity: Vigilant monitoring is crucial in combination with nivolumab and
ipiimumab. One Phase 1 trial showed frequent immune-related adverse events (irAEs), requiring
ipilimumab dose reduction to safely deliver the triplet therapy [3].

Mechanism of Action and Signaling Pathways

Sitravatinib's clinical rationale is grounded in its ability to modulate the tumor microenvironment by

targeting key tyrosine kinases.
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The diagram above illustrates how sitravatinib inhibits multiple receptor tyrosine kinases (RTKs), including
TAM family receptors (TYRO3, AXL, MERTK) and VEGFR2 [1] [4]. By blocking these targets,
sitravatinib reverses an immunosuppressive tumor microenvironment: it reduces the population of
immunosuppressive cells and promotes macrophage repolarization [1]. This creates a more favorable
environment for immune checkpoint inhibitors like nivolumab to stimulate an effective anti-tumor immune

response [1].

Conclusion for Clinical Application

The recommended phase 2 dose of sitravatinib 120 mg once daily is supported by robust clinical evidence
demonstrating a favorable balance of efficacy and manageable toxicity, particularly in combination with
nivolumab. The provided data, protocols, and safety management guidelines offer a comprehensive

framework for researchers to design and conduct clinical trials evaluating sitravatinib in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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